molecular formula C10H7BrClNO3 B1421062 Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate CAS No. 1221792-54-6

Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate

Cat. No.: B1421062
CAS No.: 1221792-54-6
M. Wt: 304.52 g/mol
InChI Key: DXKPKZOXRHNVRR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of bromine, chlorine, and a carboxylate ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate typically involves multiple steps:

    Bromination: The starting material, 2-chloromethyl-1,3-benzoxazole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Esterification: The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert the ester group into an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzoxazole, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

    Biological Studies: Researchers use this compound to study enzyme interactions and to develop inhibitors for specific biological pathways.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the carboxylate ester group allows the compound to form strong interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-(methyl)-1,3-benzoxazole-7-carboxylate
  • Methyl 5-chloro-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate
  • Methyl 5-bromo-2-(hydroxymethyl)-1,3-benzoxazole-7-carboxylate

Uniqueness

Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate is unique due to the combination of bromine and chlorine atoms, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of derivatives with diverse biological and chemical properties.

Properties

IUPAC Name

methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO3/c1-15-10(14)6-2-5(11)3-7-9(6)16-8(4-12)13-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKPKZOXRHNVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201201116
Record name Methyl 5-bromo-2-(chloromethyl)-7-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-54-6
Record name Methyl 5-bromo-2-(chloromethyl)-7-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-(chloromethyl)-7-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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